1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate
Description
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Properties
IUPAC Name |
[1-(4,7-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c1-10-6-7-11(2)17-16(10)22-19(26-17)23-8-12(9-23)25-18(24)15-13(20)4-3-5-14(15)21/h3-7,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGSWOTUNNDWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CC(C3)OC(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate
- Molecular Formula : C_{12}H_{14}N_{2}O_2S
- CAS Number : 1421509-45-6
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin have shown promising results against various bacterial strains. In vitro studies demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In a study examining similar compounds, significant MAO-A and MAO-B inhibitory activities were reported. The IC50 values for these inhibitors ranged from 0.060 μM to 0.241 μM, indicating potent enzyme inhibition capabilities .
| Compound | IC50 (μM) | MAO Type |
|---|---|---|
| Compound A | 0.060 ± 0.002 | MAO-A |
| Compound B | 0.241 ± 0.011 | MAO-A |
| Compound C | 31.253 ± 0.985 | MAO-A (reference) |
Antitumor Activity
The compound's antitumor potential has also been investigated. Studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways and cell cycle regulation.
Study on MAO Inhibition
A detailed investigation into the enzyme inhibition properties of related benzothiazole derivatives demonstrated that these compounds could effectively reduce MAO activity. The study utilized fluorometric assays to measure enzyme activity and determined that structural modifications significantly influenced inhibitory potency .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial efficacy, derivatives of benzothiazole were tested against a panel of bacterial strains. The results indicated that specific modifications enhanced antimicrobial activity, reinforcing the importance of structural diversity in developing effective antimicrobial agents .
Q & A
Q. Basic
- Spectroscopic characterization :
Q. Advanced
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and non-covalent interactions.
- High-resolution mass spectrometry (HRMS) : Achieve ppm-level accuracy for molecular formula validation.
- Elemental analysis : Verify C, H, N, S, and F content within ±0.3% .
What biological activities are associated with this compound, and how are they assessed?
Basic
Benzothiazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. Standard assays include:
Q. Advanced
- Mechanistic studies :
How can contradictory data in biological activity studies be resolved?
Advanced
Contradictions may arise from assay variability or structural analogs. Strategies include:
Dose-response validation : Test across a wider concentration range (e.g., 0.1–100 µM).
Orthogonal assays : Confirm COX inhibition via prostaglandin E₂ ELISA alongside enzymatic assays.
Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to COX-2 versus off-targets .
What methodologies are used to study the compound’s stability under experimental conditions?
Q. Advanced
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and pH extremes (1–13). Monitor degradation via HPLC at 254 nm.
- Kinetic stability assays : Determine half-life in plasma or buffer using LC-MS.
- Light sensitivity : UV-vis spectroscopy to detect photodegradation products .
How can structure-activity relationship (SAR) studies optimize this compound?
Q. Advanced
Analog synthesis : Modify substituents (e.g., replace difluorobenzoate with trifluoromethyl or nitro groups).
Biological testing : Compare IC₅₀ values across analogs for COX-2 inhibition.
QSAR modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric parameters with activity .
What safety precautions are recommended for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritancy.
- Waste disposal : Follow institutional guidelines for halogenated waste .
How do researchers address discrepancies in spectroscopic data between batches?
Q. Advanced
- Batch-to-batch analysis : Compare NMR spectra (e.g., δ 2.5 ppm for methyl groups on benzothiazole).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed ester).
- Isotopic labeling : Synthesize ¹⁸O-labeled ester to trace hydrolysis pathways .
What in vitro models are suitable for evaluating its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
